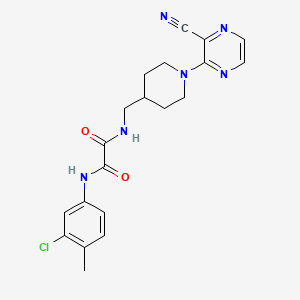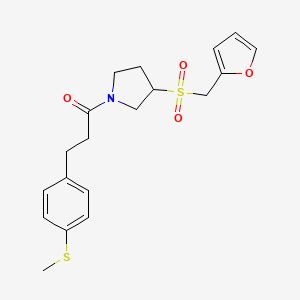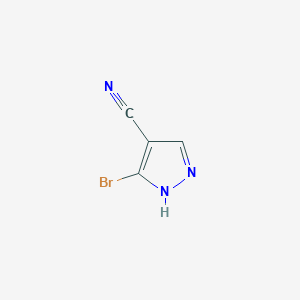![molecular formula C16H22N2O2 B2503797 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2199276-09-8](/img/structure/B2503797.png)
2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine involves multi-step chemical reactions that yield important intermediates for the development of gastric-acid inhibiting drugs. In one study, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound structurally similar to the one of interest, is achieved through a series of reactions starting with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate. This process leads to the formation of 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone, which upon reaction with phosphoryl chloride and subsequent hydrogenolysis, yields 2,3,5-trimethylpyridine. Further chlorination and substitution with methoxide ion result in the desired 4-methoxy-2,3,5-trimethylpyridine .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using various analytical techniques. For instance, the structure of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, a compound with a similar methoxy-methylpyridine moiety, is identified by IR and 1H NMR spectroscopy. These techniques are crucial for verifying the presence of functional groups and the overall molecular framework, ensuring that the synthesized compound matches the expected chemical structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and high yields. For example, the halogenation of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine with thionyl chloride to produce 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine is achieved with a 76.2% yield. The final step in the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole is a condensation reaction with 2-mercapto-1H-benzimidazole, resulting in a high yield of 93% . These reactions are indicative of the careful optimization of conditions to achieve the desired products efficiently.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are determined by their structural features. The purity of the final product, such as the 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, is reported to be up to 98.5%, which is significant for pharmaceutical applications where high purity is required. The yields of the intermediate and final products are also indicative of the efficiency of the synthesis process, with the overall yield of 4-methoxy-2,3,5-trimethylpyridine being 43% . These properties are essential for the subsequent application of these compounds in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
A pivotal study focuses on the synthesis of optically active compounds through cyclopropanation, highlighting the use of cyclopropane derivatives as chiral auxiliaries in chemical synthesis. This process involves the transformation of specific precursors into cyclopropanated products, demonstrating a high degree of diastereoselectivity and opening new avenues for the production of optically active substances (Matsumura et al., 2000).
Medical Imaging and Diagnostic Applications
Another significant application is in the development of potential PET (Positron Emission Tomography) agents for imaging of GSK-3 enzyme in Alzheimer's disease. This research introduces novel compounds synthesized for the purpose of enhancing imaging techniques in neurological disorders, thereby contributing to the early detection and treatment of Alzheimer's (Gao et al., 2017).
Catalysis and Organic Synthesis
The role of alkoxycarbonylpiperidines in palladium-catalyzed aminocarbonylation presents a noteworthy example of advancing synthetic methodologies. This research illustrates the utility of such compounds in facilitating the formation of carboxamides and ketocarboxamides under varying conditions, demonstrating their versatility in organic synthesis (Takács et al., 2014).
Neurological Research
Investigations into the synthesis of chiral cyclopropanes as selective α4β2-nicotinic acetylcholine receptor partial agonists reveal potential therapeutic applications in depression. This research underlines the significance of structural modifications to enhance receptor selectivity and metabolic stability, showcasing the promise of these compounds in the development of antidepressant medications (Onajole et al., 2016).
Propiedades
IUPAC Name |
cyclopropyl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-3-2-8-17-15(12)20-11-13-6-9-18(10-7-13)16(19)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNWEYXNWSAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)
![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)



![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)


